3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole
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Overview
Description
3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole is a synthetic organic compound characterized by a pyrazole ring substituted with a methyl group at the third position and a 2-nitrophenylsulfonyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methylpyrazole.
Sulfonylation: The 3-methylpyrazole is then subjected to sulfonylation using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. Continuous flow reactors might be employed to enhance reaction efficiency and control. The use of automated systems for precise addition of reagents and temperature control would be crucial to maintain consistency and quality.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reaction typically uses reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions. For example, the sulfonyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures, which can be useful in drug design and development.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products:
Aminopyrazoles: Formed through the reduction of the nitro group.
Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: 3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for the development of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its ability to undergo various chemical modifications makes it a versatile building block in material science.
Mechanism of Action
The biological activity of 3-Methyl-1-(2-nitrophenyl)sulfonylpyrazole and its derivatives is often attributed to their ability to interact with specific molecular targets. For instance, the nitro group can be reduced to an amine, which can then interact with enzymes or receptors in biological systems. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
- **3-Methyl-1-(2-nitrophenyl)py
Properties
IUPAC Name |
3-methyl-1-(2-nitrophenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-8-6-7-12(11-8)18(16,17)10-5-3-2-4-9(10)13(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCCFGVPZKQLMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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